molecular formula C8H13ClO2 B12916566 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 62870-38-6

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B12916566
CAS No.: 62870-38-6
M. Wt: 176.64 g/mol
InChI Key: UWFSXQGXTIZDSM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a chemical compound with the molecular formula C8H13ClO2 It is a member of the cyclopenta[b]furan family, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the chloromethylation of hexahydro-2H-cyclopenta[b]furan-2-ol. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2H-cyclopenta[b]furan-2-ol: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(Hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-ol: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    2H-Cyclopenta[b]furan-2-one: A ketone derivative with different chemical properties and reactivity.

Uniqueness

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to its chloromethyl group, which provides a site for further chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new therapeutic agents.

Properties

CAS No.

62870-38-6

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

4-(chloromethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C8H13ClO2/c9-4-5-1-2-7-6(5)3-8(10)11-7/h5-8,10H,1-4H2

InChI Key

UWFSXQGXTIZDSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1CCl)CC(O2)O

Origin of Product

United States

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